molecular formula C22H27FN6O B8332550 1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

Cat. No. B8332550
M. Wt: 410.5 g/mol
InChI Key: VEIJBVGMVKSNDC-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Treat a suspension of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (0.248 g, 0.562 mmol) in DCM (20 mL) with 70 wt % mCPBA (0.208 g, 0.842 mmol) and stir the mixture at RT for 2 h. Add ammonia (0.5N in dioxane, 8.99 mL, 4.49 mmol) and stir the mixture at RT overnight. Add additional ammonia (7N in MeOH, 5 mL, 35 mmol) and stir at RT overnight. Concentrate the mixture to dryness, treat with saturated. Na2CO3 and extract with DCM (4×). Dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (50-100% EtOAc/Hex, then 0-10% MeOH/EtOAc) to afford the title compound as an off-white solid (57 mg, 24%). MS (m/z): 411.2 (M+1).
Name
1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea
Quantity
0.248 g
Type
reactant
Reaction Step One
Name
Quantity
0.208 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.99 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:31])([CH3:30])[CH2:3][CH2:4][NH:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([C:15]2[C:26]([CH3:27])=[N:25][C:18]3[N:19]=[C:20](SC)[N:21]=[CH:22][C:17]=3[CH:16]=2)[C:12]([CH3:28])=[CH:11][C:10]=1[F:29])=[O:7].C1C=C(Cl)C=C(C(OO)=O)C=1.[NH3:43]>C(Cl)Cl>[NH2:43][C:20]1[N:21]=[CH:22][C:17]2[CH:16]=[C:15]([C:13]3[C:12]([CH3:28])=[CH:11][C:10]([F:29])=[C:9]([NH:8][C:6]([NH:5][CH2:4][CH2:3][C:2]([CH3:31])([CH3:30])[CH3:1])=[O:7])[CH:14]=3)[C:26]([CH3:27])=[N:25][C:18]=2[N:19]=1

Inputs

Step One
Name
1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea
Quantity
0.248 g
Type
reactant
Smiles
CC(CCNC(=O)NC1=C(C=C(C(=C1)C1=CC2=C(N=C(N=C2)SC)N=C1C)C)F)(C)C
Name
Quantity
0.208 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.99 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
STIRRING
Type
STIRRING
Details
stir at RT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to dryness
ADDITION
Type
ADDITION
Details
treat with saturated
EXTRACTION
Type
EXTRACTION
Details
Na2CO3 and extract with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organics over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (50-100% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N=CC2=C(N1)N=C(C(=C2)C=2C(=CC(=C(C2)NC(=O)NCCC(C)(C)C)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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